molecular formula C15H13N3O3 B2479271 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde CAS No. 1917512-93-6

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde

Cat. No.: B2479271
CAS No.: 1917512-93-6
M. Wt: 283.287
InChI Key: ATHFUHFMGJIDPD-UHFFFAOYSA-N
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Description

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzaldehyde moiety substituted with a methoxy group and a pyrazolo[1,5-a]pyrazine ring system

Mechanism of Action

Target of Action

The compound “4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists for vasopressin 1b, j, k, and fibrinogen 2, 3 receptors . They also act as selective positive allosteric modulators for glutamate receptors GluN2A and mGluR5 .

Mode of Action

It is known that pyrazolo[1,5-a]pyrazin-4(5h)-ones, which this compound is a derivative of, interact regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . This interaction forms the basis for various synthetic transformations aimed at creating biologically active compounds .

Biochemical Pathways

It has been found that derivatives of pyrazolo[1,5-a]pyrazin-4(5h)-ones have been proposed for the treatment of lysosomal and neurodegenerative diseases, as well as cardiovascular diseases . This suggests that these compounds may interact with biochemical pathways related to these conditions.

Pharmacokinetics

For instance, the presence of a methoxy group (OCH3) and a carboxyl group (COOH) could potentially influence its absorption and distribution .

Result of Action

It has been found that derivatives of pyrazolo[1,5-a]pyrazin-4(5h)-ones have been used as inhibitors of mycobacterium tuberculosis h37rv, lung cancer tumors a549 and h322b, and the catalytic activity of hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 . This suggests that the compound may have similar effects.

Action Environment

It is known that the compound’s synthesis involves a reaction with n-iodosuccinimide in the presence of n-methylmorpholine . This suggests that the compound’s action may be influenced by the presence of these substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde typically involves multi-step organic reactions. One common method involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. These derivatives are then subjected to carbonylation catalyzed with palladium(II) chloride complexed with 1,1’-bis(diphenylphosphino)ferrocene under pressure in methanol solution, yielding the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzoic acid.

    Reduction: 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzaldehyde moiety enhances its reactivity and potential for further functionalization, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

4-methoxy-3-[(4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-21-14-3-2-11(10-19)8-12(14)9-17-6-7-18-13(15(17)20)4-5-16-18/h2-3,6-8,10,13,16H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIORBSALADXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=CN3C(C2=O)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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